Redox Potential vs. Alcaligin
In a direct electrochemical comparison, the pH-independent redox potential (E1/2 vs. NHE) of ferrioxamine E was determined to be -477 mV, which is 31 mV more negative than that of the structurally related cyclic siderophore alcaligin (-446 mV) [1]. This difference is attributed to the distinct macrocyclic ring size and substituent effects. The more negative potential of ferrioxamine E indicates it is a slightly stronger reducing agent in its iron(II) form under the tested conditions.
| Evidence Dimension | Redox potential (E1/2 vs. NHE) |
|---|---|
| Target Compound Data | -477 mV |
| Comparator Or Baseline | Alcaligin: -446 mV |
| Quantified Difference | Δ = -31 mV (more negative for Ferrioxamine E) |
| Conditions | Cyclic voltammetry, pH > 7.5 for ferrioxamine E, pH > 9 for alcaligin |
Why This Matters
This quantifiable difference in redox potential is crucial for applications involving iron release via reductive mechanisms, as it directly influences the thermodynamics of electron transfer in microbial uptake systems.
- [1] Spasojević I, Armstrong SK, Brickman TJ, Crumbliss AL. Electrochemical behavior of the Fe(III) complexes of the cyclic hydroxamate siderophores alcaligin and desferrioxamine E. Inorg Chem. 1999;38(3):449-454. View Source
